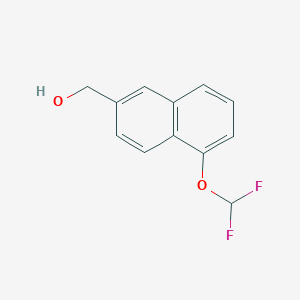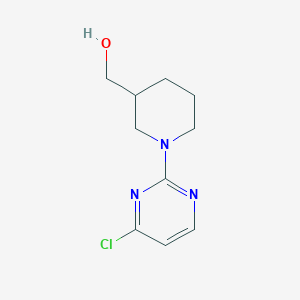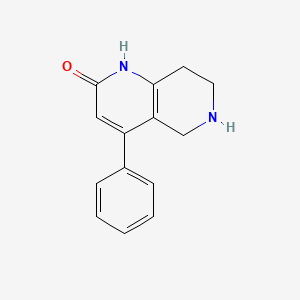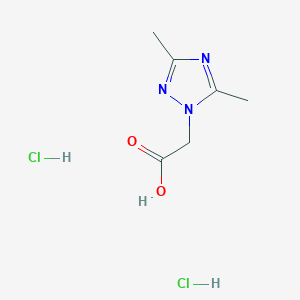
2-(4-Ethyl-7-methylquinolin-2-yl)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Ethyl-7-methylquinolin-2-yl)guanidine is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the guanidine group in this compound adds to its versatility, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethyl-7-methylquinolin-2-yl)guanidine typically involves the reaction of 4-ethyl-7-methylquinoline with a guanidine precursor. One common method is the reaction of 4-ethyl-7-methylquinoline with N-chlorophthalimide, isocyanides, and amines via N-phthaloyl-guanidines . This one-pot synthesis approach provides straightforward and efficient access to diverse guanidines in yields up to 81% through previously unprecedented N-phthaloylguanidines .
Industrial Production Methods: Industrial production methods for guanidines often involve the use of transition metal catalysis. Recent developments in synthetic preparation methods for guanidines via transition metal catalysis have been summarized, including catalytic guanylation reactions of amines with carbodiimides and tandem catalytic guanylation/cyclization reactions .
化学反応の分析
Types of Reactions: 2-(4-Ethyl-7-methylquinolin-2-yl)guanidine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The guanidine functionality is known for its ability to form hydrogen bonds, which makes it a versatile functional group in chemical reactions .
Common Reagents and Conditions: Common reagents used in the reactions of guanidines include thioureas, carbodiimides, and transition metal catalysts. For example, the addition of amines to carbodiimides is a traditional method for the synthesis of guanidines . Other reagents such as S-methylisothioureas and pyrazole-1-carboximidamide derivatives are also commonly employed .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, the reaction with N-chlorophthalimide, isocyanides, and amines can yield N-phthaloylguanidines .
科学的研究の応用
2-(4-Ethyl-7-methylquinolin-2-yl)guanidine has a wide range of scientific research applications. In chemistry, it is used as a reagent and catalyst due to its ability to form hydrogen bonds and its high basicity . In biology and medicine, guanidine derivatives have been studied for their potential as DNA minor groove binders, kinase inhibitors, and α2-noradrenaline receptor antagonists . Additionally, quinoline derivatives, including this compound, have shown promise in the development of new drugs due to their diverse biological activities .
作用機序
The mechanism of action of 2-(4-Ethyl-7-methylquinolin-2-yl)guanidine involves its ability to form hydrogen bonds and its high basicity. The guanidine group is protonated at physiological pH, forming the guanidinium cation, which can interact with aromatic systems in biological environments such as amino acids and nucleic acid bases . This interaction can lead to various biological effects, including DNA binding and enzyme inhibition.
類似化合物との比較
2-(4-Ethyl-7-methylquinolin-2-yl)guanidine can be compared with other quinoline derivatives and guanidine compounds. Similar compounds include quinolinyl-pyrazoles, which have been studied for their pharmacological activities . Quinoline derivatives such as 4-hydroxy-2-quinolones and their heteroannulated derivatives have also been extensively studied for their biological activities
特性
分子式 |
C13H16N4 |
|---|---|
分子量 |
228.29 g/mol |
IUPAC名 |
2-(4-ethyl-7-methylquinolin-2-yl)guanidine |
InChI |
InChI=1S/C13H16N4/c1-3-9-7-12(17-13(14)15)16-11-6-8(2)4-5-10(9)11/h4-7H,3H2,1-2H3,(H4,14,15,16,17) |
InChIキー |
HYJWTJKOZABUQM-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=NC2=C1C=CC(=C2)C)N=C(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5H-Pyrano[3,2-c]quinolin-5-one, 2,3,4,6-tetrahydro-2,2-dimethyl-](/img/structure/B11880729.png)


![1,2,5-Trimethyl-3H-cyclopenta[c]quinolin-4(5H)-one](/img/structure/B11880749.png)





![8-Propionyl-5,6-dihydro-1H-pyrrolo[3,2,1-IJ]quinolin-4(2H)-one](/img/structure/B11880768.png)



